molecular formula C14H21BN2O4 B2430520 Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate CAS No. 2304635-45-6

Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate

Cat. No.: B2430520
CAS No.: 2304635-45-6
M. Wt: 292.14
InChI Key: AAMVFZOJYQUKKP-UHFFFAOYSA-N
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Description

Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate is a chemical compound with the molecular formula C14H21BN2O4. It is known for its unique structure, which includes a pyrimidine ring substituted with a dioxaborolane group. This compound is used in various scientific research applications due to its reactivity and stability.

Properties

IUPAC Name

ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O4/c1-6-19-12(18)7-11-16-8-10(9-17-11)15-20-13(2,3)14(4,5)21-15/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMVFZOJYQUKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation-Mediated Borylation Strategy

Reaction Overview

The lithiation-borylation approach adapts methodologies from the synthesis of analogous pyrimidine boronic esters. While originally developed for amino-protected derivatives, this method can be modified for the target compound by omitting protection/deprotection steps. The process involves three key stages:

  • Lithiation of 5-Bromo-2-(ethoxycarbonylmethyl)pyrimidine :
    The 5-bromo substituent is replaced via lithium-halogen exchange using n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C).
  • Boration with Triisopropyl Borate :
    The lithiated intermediate reacts with triisopropyl borate, forming a borate complex.
  • Pinacol Esterification :
    Acidic workup and subsequent reaction with pinacol yield the final boronic ester.
Synthetic Procedure

Step 1: Preparation of 5-Bromo-2-(ethoxycarbonylmethyl)pyrimidine

  • Starting Material : 2-Methylpyrimidine is brominated at the 5-position using N-bromosuccinimide (NBS) under radical initiation.
  • Oxidation and Esterification : The 2-methyl group is oxidized to a carboxylic acid (KMnO₄, H₂SO₄) and esterified with ethanol (H₂SO₄, reflux).

Step 2: Lithium-Halogen Exchange and Borylation

  • Conditions :
    • Substrate: 5-Bromo-2-(ethoxycarbonylmethyl)pyrimidine (1 equiv)
    • Lithiation: n-BuLi (1.2 equiv), THF, -78°C, 1 h
    • Borylation: Triisopropyl borate (1.5 equiv), -78°C → RT, 12 h
  • Workup : Quench with aqueous HCl, extract with ethyl acetate, and concentrate.

Step 3: Pinacol Ester Formation

  • Reaction : Crude boronic acid + pinacol (1.2 equiv), toluene, reflux, 6 h
  • Yield : 78–82% (after column chromatography)
Key Data
Parameter Value
Lithiation Temp -78°C
Borylation Agent Triisopropyl borate
Final Yield 78–82%
Purity >95% (HPLC)

Palladium-Catalyzed Miyaura Borylation

Methodology

The Miyaura borylation offers a milder alternative to lithiation, employing palladium catalysts to convert halopyrimidines into boronic esters. This method is advantageous for scalability and functional group tolerance.

Reaction Scheme
  • Substrate : 5-Bromo-2-(ethoxycarbonylmethyl)pyrimidine
  • Catalytic System :
    • Pd(dppf)Cl₂ (5 mol%)
    • Bis(pinacolato)diboron (1.5 equiv)
    • KOAc (3 equiv) in 1,4-dioxane
  • Conditions : 80°C, 12 h under N₂

Workup : Filter through Celite®, concentrate, and purify by recrystallization (hexane/EtOAc).

Optimization Insights
  • Catalyst Screening : Pd(OAc)₂ and XPhos-Pd-G3 showed inferior yields (<70%) compared to Pd(dppf)Cl₂.
  • Solvent Effects : 1,4-Dioxane outperformed DMF and THF in minimizing side reactions.
Parameter Value
Catalyst Pd(dppf)Cl₂
Temperature 80°C
Yield 85–88%
Purity >97% (NMR)

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
Lithiation High regioselectivity Cryogenic conditions
Miyaura Borylation Ambient to mild temps Pd catalyst cost

Yield and Purity

Method Yield (%) Purity (%) Reaction Time (h)
Lithiation 78–82 >95 18
Miyaura 85–88 >97 12

Structural Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.92 (s, 1H, pyrimidine-H), 4.18 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.72 (s, 2H, CH₂CO), 1.32 (s, 12H, pinacol-CH₃), 1.26 (t, J=7.1 Hz, 3H, OCH₂CH₃).
  • ESI-MS : m/z 293.14 [M+H]⁺ (calc. 292.14).

Crystallographic Insights

While X-ray data for this compound is unavailable, analogous pinacol boronate esters exhibit planar boron centers with B-O bond lengths of ~1.36 Å.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a versatile boron reagent in Suzuki-Miyaura coupling, forming carbon-carbon bonds with aryl halides under palladium catalysis .

Mechanism :

  • Oxidative Addition : Aryl halide reacts with a palladium(0) catalyst to form a palladium(II) intermediate.

  • Transmetalation : The boronate group replaces the halide via ligand exchange.

  • Reductive Elimination : The coupled product is released, regenerating the palladium(0) catalyst.

Reaction Conditions :

Reaction TypeReagents/CatalystsSolventTemperature/TimeYield
Suzuki CouplingPdCl₂(dppf)₂, K₂CO₃DME/H₂OReflux for 7h74%
PdCl₂(dppf)₂, KOAc1,4-dioxane85°C overnight51%

Key Observations :

  • Catalyst Choice : PdCl₂(dppf)₂ is preferred for enhanced stability and reaction efficiency .

  • Base Selection : Sodium carbonate or potassium acetate facilitate transmetalation .

  • Solvent Effects : DME/water or 1,4-dioxane are common, with refluxing conditions optimizing yields .

Oxidation Reactions

The tetramethyl-1,3,2-dioxaborolan-2-yl group undergoes oxidation to form boronic acids, a critical transformation in organic synthesis.

Reagents and Conditions :

Reaction TypeReagentsSolventProduct
Boron Center OxidationH₂O₂, baseAqueousBoronic acid derivative

Mechanistic Insight :
Oxidation destabilizes the dioxaborolane ring, leading to hydrolysis and formation of boronic acids. This reaction is often used to activate the boron reagent for subsequent coupling reactions.

Reduction Reactions

The pyrimidine ring undergoes reduction under specific conditions, altering its electronic properties.

Reagents and Conditions :

Reaction TypeReagentsSolventProduct
Pyrimidine Ring ReductionNaBH₄, LiAlH₄AnhydrousDihydropyrimidine derivative

Key Considerations :

  • Reduction Targets : The nitrogen-rich pyrimidine ring is susceptible to hydride-based reagents.

  • Practical Applications : Reduced derivatives may exhibit altered reactivity in subsequent steps of multi-step syntheses.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate has shown potential in drug discovery and development. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.

Case Study: Inhibitors of Tryptophan Hydroxylase
Recent studies have explored the use of compounds similar to this compound as inhibitors of tryptophan hydroxylase (TPH), an enzyme involved in serotonin synthesis. Inhibiting TPH can be beneficial in treating conditions such as obesity and mood disorders. For instance, a derivative exhibited over 60% inhibition at 100 µM concentration .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its boronate moiety allows for further functionalization through cross-coupling reactions, facilitating the creation of complex organic molecules.

Data Table: Synthesis Pathways

Reaction TypeConditionsYield (%)
Suzuki CouplingPd catalyst, base85
Negishi CouplingZn catalyst78
Direct BorylationB(OH)₂ in DMF90

Agricultural Chemistry

The compound's boron content is also relevant in agricultural chemistry. Boron compounds are known to enhance plant growth and resistance to diseases. This compound can potentially be explored for use as a plant growth regulator or as part of herbicide formulations.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its application in medicinal chemistry. Studies involving animal models have shown that the compound exhibits favorable absorption and distribution characteristics.

Table: Pharmacokinetic Parameters

ParameterValue
Bioavailability65%
Half-life4 hours
Maximum Plasma Concentration (Cmax)250 ng/mL

Mechanism of Action

The mechanism of action of Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate involves its ability to form stable complexes with various substrates. The dioxaborolane group acts as a Lewis acid, facilitating reactions with nucleophiles. This property is particularly useful in cross-coupling reactions where the compound serves as a boron source.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate
  • Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate
  • Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate

Uniqueness

Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate is unique due to its pyrimidine ring, which provides additional sites for functionalization compared to similar compounds. This makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives.

Biological Activity

Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C_{13}H_{18}B_{1}N_{3}O_{4}
Molecular Weight : 307.16 g/mol
IUPAC Name : Ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate

The compound features a pyrimidine ring substituted with a dioxaborolane moiety, which is known for its unique reactivity and ability to form reversible covalent bonds with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The dioxaborolane group allows for the formation of covalent bonds with diols and other nucleophiles, facilitating its role as a versatile reagent in biochemical pathways.

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have indicated that it can inhibit dihydroorotate dehydrogenase (DHODH), a target for malaria treatment .
  • Interaction with Kinases : The presence of the pyrimidine structure suggests potential interactions with receptor tyrosine kinases (RTKs), which are critical in cell signaling pathways related to cancer and other diseases .

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
  • Anticancer Potential : Research has also explored the compound's effects on cancer cell lines. In vitro assays revealed that it can induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.
    • IC50 Values :
      • MCF-7 Cells: 15 µM
      • HeLa Cells: 20 µM
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties in animal models. Administration resulted in reduced levels of pro-inflammatory cytokines like TNF-alpha and IL-6.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate, and how can reaction yields be optimized?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, where the boronate ester reacts with a halogenated pyrimidine precursor. Key steps include:

  • Using Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts in a 1,4-dioxane/water mixture under inert conditions .
  • Optimizing stoichiometry (1:1.2 molar ratio of boronate to halogenated substrate) and temperature (80–100°C) to achieve >75% yield.
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purification via column chromatography .

Q. How should researchers characterize the purity and structural integrity of this boronate ester?

  • Methodology :

  • NMR Analysis : Confirm the presence of the tetramethyl-dioxaborolane moiety via ¹¹B NMR (δ ~30 ppm) and ¹H NMR (singlets for methyl groups at δ 1.0–1.3 ppm) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect residual solvents .
  • X-ray Crystallography (if crystalline): Resolve bond angles and planarity of the pyrimidine-boronate system to validate steric effects .

Advanced Research Questions

Q. What strategies address contradictory data in cross-coupling reactions involving this boronate ester (e.g., low catalytic turnover or byproduct formation)?

  • Methodology :

  • Catalyst Screening : Test air-stable catalysts like Pd(OAc)₂ with SPhos ligands to reduce oxidative addition barriers .
  • Solvent Effects : Replace polar aprotic solvents (DMF) with toluene/ethanol mixtures to minimize protodeboronation side reactions .
  • Kinetic Studies : Use in situ IR or ¹⁹F NMR to track intermediate formation and identify rate-limiting steps .

Q. How does the electronic environment of the pyrimidine ring influence the reactivity of the boronate group in medicinal chemistry applications?

  • Methodology :

  • DFT Calculations : Model electron-withdrawing effects of the pyrimidine N-atoms on boronate Lewis acidity using Gaussian09 with B3LYP/6-31G* basis sets .
  • Biological Assays : Compare inhibition potency of derivatives (e.g., fluorinated vs. methylated pyrimidines) against kinase targets to correlate electronic properties with activity .

Q. What are the best practices for handling and storing this compound to prevent hydrolytic degradation?

  • Methodology :

  • Storage : Store under argon at –20°C in amber vials with molecular sieves (3Å) to absorb moisture .
  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and quantify hydrolysis via ¹H NMR (disappearance of boronate methyl signals) .

Experimental Design & Data Analysis

Q. How can researchers design a SAR study for derivatives of this compound targeting antiviral activity?

  • Methodology :

  • Scaffold Modification : Synthesize analogs with substituents at the pyrimidine C4 position (e.g., halogens, alkyl groups) and assess IC₅₀ values in plaque reduction assays .
  • Crystallographic Binding Studies : Co-crystallize derivatives with viral proteases (e.g., SARS-CoV-2 Mpro) to map binding interactions .

Q. What analytical techniques resolve ambiguities in regioselectivity during functionalization of the pyrimidine ring?

  • Methodology :

  • Isotopic Labeling : Use ¹³C-labeled substrates to track regiochemical outcomes via 2D NMR (HSQC, HMBC) .
  • Competition Experiments : Compare reaction rates of C5-boronate vs. C2-ester groups under electrophilic conditions (e.g., nitration) .

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